Tetrahydro 11-Deoxycorticosterone 21-
Overview
Description
Tetrahydro 11-Deoxycorticosterone 21-: is a biochemical compound with the molecular formula C27H42O9 and a molecular weight of 510.62 g/mol . It is a derivative of 11-deoxycorticosterone, a steroid hormone produced by the adrenal gland. This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro 11-Deoxycorticosterone 21- involves the glucuronidation of 11-deoxycorticosterone. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperature and pH to ensure the successful attachment of the glucuronic acid moiety to the steroid backbone .
Industrial Production Methods: Industrial production of Tetrahydro 11-Deoxycorticosterone 21- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. Quality control measures are implemented to ensure consistency and compliance with research standards .
Chemical Reactions Analysis
Types of Reactions: Tetrahydro 11-Deoxycorticosterone 21- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon or specific acids and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry: In chemistry, Tetrahydro 11-Deoxycorticosterone 21- is used as a reference standard for analytical methods, including mass spectrometry and chromatography .
Biology: In biological research, this compound is utilized to study steroid metabolism and the role of glucuronidation in steroid hormone regulation .
Medicine: Although not intended for therapeutic use, Tetrahydro 11-Deoxycorticosterone 21- is valuable in medical research for understanding the pharmacokinetics and pharmacodynamics of steroid hormones .
Industry: In the industrial sector, this compound is used in the development of biochemical assays and diagnostic tools for research purposes .
Mechanism of Action
Tetrahydro 11-Deoxycorticosterone 21- exerts its effects through the process of glucuronidation, a biochemical pathway that attaches glucuronic acid to various substrates. This modification enhances the solubility and excretion of steroid hormones. The molecular targets include enzymes involved in glucuronidation, such as UDP-glucuronosyltransferases . The pathways involved are crucial for the metabolism and clearance of steroid hormones from the body .
Comparison with Similar Compounds
11-Deoxycorticosterone: A precursor to corticosterone and aldosterone, involved in mineralocorticoid activity.
Tetrahydro 11-Deoxycorticosterone 3Alpha-Beta-D-Glucuronide: Another glucuronide derivative with similar biochemical properties.
Uniqueness: Tetrahydro 11-Deoxycorticosterone 21- is unique due to its specific glucuronidation at the 21-position, which influences its solubility and metabolic pathways. This distinct modification makes it a valuable tool for studying steroid hormone metabolism and glucuronidation processes .
Biological Activity
Tetrahydro 11-Deoxycorticosterone 21- (THDOC) is a steroid hormone derived from 11-deoxycorticosterone (DOC), which is synthesized in the adrenal glands. This compound exhibits significant biological activity, particularly as a neurosteroid and modulator of the GABA(A) receptor, which plays a crucial role in the central nervous system.
THDOC is produced through the reduction of DOC, which itself is synthesized from progesterone via the enzyme 21-hydroxylase. The metabolic pathway can be summarized as follows:
- Progesterone → (21-hydroxylase) → 11-Deoxycorticosterone (DOC)
- DOC → (reduction) → Tetrahydro 11-Deoxycorticosterone (THDOC)
THDOC is classified as a neurosteroid and is known for its hydrophobic nature, making it relatively insoluble in water, which influences its biological activity and distribution in the body .
Mineralocorticoid Activity
While DOC is recognized primarily for its mineralocorticoid activity, THDOC exhibits distinct properties. DOC acts as a precursor to aldosterone, contributing to sodium retention and potassium excretion. However, THDOC has been shown to have limited direct mineralocorticoid effects compared to its precursor, with studies indicating that it does not significantly influence electrolyte balance .
Neurosteroid Function
THDOC functions as an allosteric modulator of the GABA(A) receptor, enhancing the inhibitory effects of GABA in the brain. This modulation may have implications for various neuropsychiatric conditions, including:
- Stress Response : Stress can elevate THDOC levels, potentially affecting anxiety and mood disorders.
- Epilepsy : The modulation of GABA(A) receptors by THDOC may offer therapeutic insights into seizure management.
- Post-Traumatic Stress Disorder (PTSD) : Elevated levels of THDOC during stress responses suggest a role in PTSD symptomatology .
Case Studies and Research Findings
Recent studies have explored the metabolic profiles associated with THDOC and its precursors. For instance:
- A study on congenital adrenal hyperplasia (CAH) highlighted elevated levels of 11-deoxycortisol and THDOC in patients with 21-hydroxylase deficiency. This condition results in disrupted cortisol production and altered steroid metabolism, showcasing the importance of THDOC in adrenal function .
- In a clinical trial involving patients with Cushing's syndrome, significant hormonal changes were observed after treatment with inhibitors targeting cortisol production. Notably, mean levels of 11-deoxycortisol and THDOC increased during treatment, indicating their relevance in adrenal steroidogenesis .
Data Table: Biological Activities of THDOC
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O9/c1-26-9-7-14(28)11-13(26)3-4-15-16-5-6-18(27(16,2)10-8-17(15)26)19(29)12-35-25-22(32)20(30)21(31)23(36-25)24(33)34/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15+,16+,17+,18-,20+,21+,22-,23+,25-,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKNTGPRELRWGP-RVBRMEHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858447 | |
Record name | (3alpha,5beta)-3-Hydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56162-37-9 | |
Record name | (3alpha,5beta)-3-Hydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.